![molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imines It features a pyrazole ring substituted with phenyl groups and a methoxyphenyl group attached to the imine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation of an aldehyde or ketone with an amine. One common method is the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-methoxyaniline under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, it could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine
- (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-chlorophenyl)methanimine
Uniqueness
(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds without the methoxy group.
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3 |
InChI Key |
WFRLBCZRESHEIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


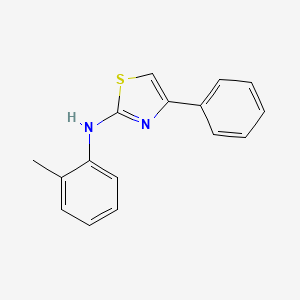
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
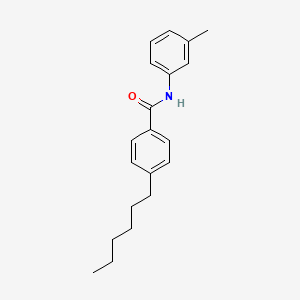
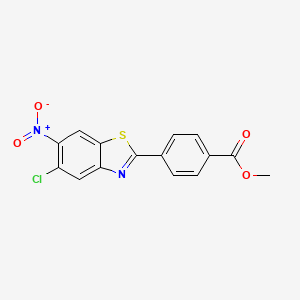

![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)
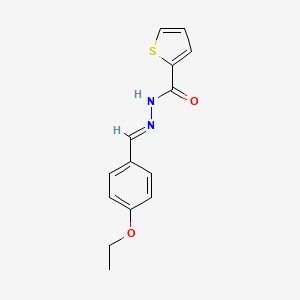

![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)

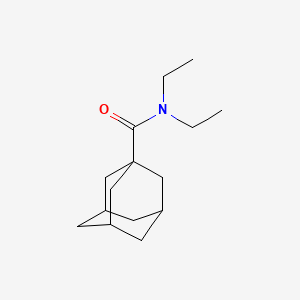
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
